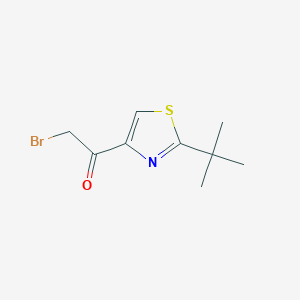
2,6-Diiodo-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diiodo-4-(trifluoromethyl)phenol (DTFMP) is an organoiodine compound with the molecular formula C7H3F3IO2. It is a colorless, crystalline solid with a molecular weight of 391.9 g/mol. DTFMP is soluble in water and organic solvents such as methanol, ethanol, and acetone. It is a widely used reagent in organic synthesis and has numerous applications in the pharmaceutical and biotechnological industries.
Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Geometry
- 2,6-Bis(trifluoromethyl)phenol, closely related to 2,6-Diiodo-4-(trifluoromethyl)phenol, has been studied for its hydrogen bonding properties and the geometrical consequences of these interactions. Quantum chemical computations revealed characteristic changes in molecular geometry due to OH⋯F hydrogen bonding, such as the lengthening of the C–F bond involved in the interaction and the shortening of the C–O bond, indicating significant structural alterations in these compounds (Kovács & Hargittai, 1998).
Synthetic Applications
- Synthesis techniques for derivatives of 2,6-bis(trifluoroacetyl)phenols, including various 4-substituted versions, have been developed. These fluorinated building blocks are significant for chemical synthesis, demonstrating improved methods compared to traditional approaches (Sevenard et al., 2008).
Metallochromic Properties
- Phenothiazine-containing cruciforms synthesized with 2,5-diiodo-1,4-phenylene and various aromatic alkynes exhibit notable metallochromic properties. These compounds show dramatic shifts in emission when exposed to metal triflates like magnesium triflate or zinc triflate, suggesting potential applications in array-type sensory applications for metal cations (Hauck et al., 2007).
Electronic and Photonic Applications
- Heteroleptic iridium(iii) complexes with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine show potential for electronic and photonic applications. These complexes, with variations in ancillary ligands, exhibit significant emission properties and high electron mobility, making them promising candidates for organic light-emitting diodes (OLEDs) (Jing et al., 2017).
Mécanisme D'action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Propriétés
IUPAC Name |
2,6-diiodo-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2O/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYBCBURDKLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)









![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)